![molecular formula C18H21ClF2N6O5 B15008832 Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)](/img/structure/B15008832.png)
Diethyl 2,2'-{[6-({4-[chloro(difluoro)methoxy]phenyl}amino)-1,3,5-triazine-2,4-diyl]diimino}diacetate (non-preferred name)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-[(4-{[4-(CHLOROFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
- ETHYL 2-[(4-{[4-(DIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE
Uniqueness
ETHYL 2-[(4-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-6-[(2-ETHOXY-2-OXOETHYL)AMINO]-1,3,5-TRIAZIN-2-YL)AMINO]ACETATE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C18H21ClF2N6O5 |
|---|---|
Molekulargewicht |
474.8 g/mol |
IUPAC-Name |
ethyl 2-[[4-[4-[chloro(difluoro)methoxy]anilino]-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C18H21ClF2N6O5/c1-3-30-13(28)9-22-15-25-16(23-10-14(29)31-4-2)27-17(26-15)24-11-5-7-12(8-6-11)32-18(19,20)21/h5-8H,3-4,9-10H2,1-2H3,(H3,22,23,24,25,26,27) |
InChI-Schlüssel |
BJDLHJBXEYIWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC(F)(F)Cl)NCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(decyloxy)-N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15008756.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B15008758.png)

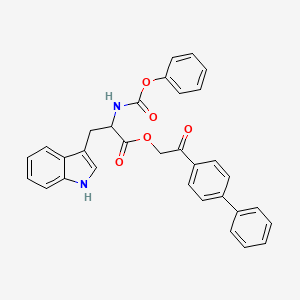
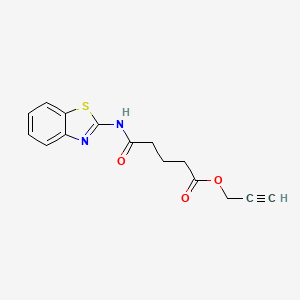
![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15008790.png)
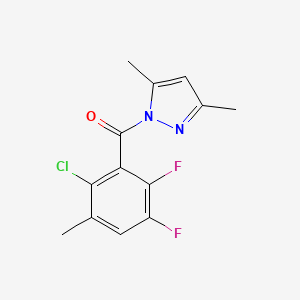
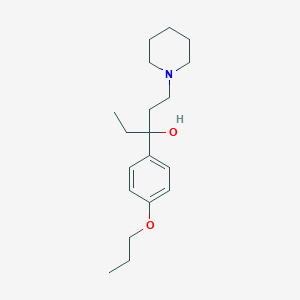
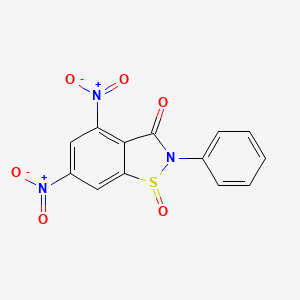
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-methylphenyl)methanone](/img/structure/B15008806.png)


![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B15008831.png)
